6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN7O3/c1-2-31-16-9-7-15(8-10-16)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-32-17)13-3-5-14(22)6-4-13/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUDPCXATSZCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Oxadiazole Ring : Known for its bioactivity in various therapeutic areas.
- Triazole and Pyrimidine Moieties : These structures are often associated with anticancer and antimicrobial properties.
- Bromophenyl and Ethoxy Substituents : These groups may influence the compound's interaction with biological targets.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds containing oxadiazole and triazole moieties. The compound under review has shown promising results in various assays:
- Cell Viability Assays : In vitro studies using the MTT assay demonstrated that derivatives of similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, a related compound exhibited an IC50 value of approximately 5.55 μM against HCT-116 cells, indicating strong anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.25 |
| Compound B | HCT-116 | 5.55 |
| Compound C | HePG-2 | 2.86 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Compounds with similar structural features have been reported to possess moderate to strong antibacterial and antifungal activities. The presence of halogen substituents (like bromine) has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The oxadiazole and triazole rings may interact with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with tumor growth and survival .
Case Studies
-
Study on Anticancer Activity :
- A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study highlighted that modifications in the substituents significantly impacted the cytotoxic activity. For example, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
- Antimicrobial Evaluation :
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The incorporation of the 1,2,4-oxadiazole moiety into various compounds has been shown to enhance their cytotoxic properties against multiple cancer cell lines.
Case Studies and Findings
- A study involving a series of 1,2,4-oxadiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating promising activity for further development .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 1 | HCT-116 | 13.6 |
| 2 | MCF-7 | 0.11 |
| 3 | A375 | 2.09 |
- Another investigation revealed that compounds containing bromophenyl and ethoxyphenyl groups displayed enhanced antiproliferative activity due to electron-withdrawing effects that stabilize the active conformation of the molecules .
Antimicrobial Activity
The same structural motifs found in 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have also been explored for their antimicrobial properties.
Research Insights
- A series of oxadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 25 µg/mL |
| B | Escherichia coli | 50 µg/mL |
Mechanistic Studies
Understanding the mechanism of action for these compounds is crucial for their development as therapeutic agents. Research has indicated that the oxadiazole ring may interact with specific cellular targets involved in cancer proliferation and microbial resistance.
Mechanism Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position Effects: The 4-bromophenyl group in the target compound likely enhances hydrophobic interactions in binding pockets compared to 3-bromophenyl (Analog 2), which may reduce steric clashes in certain targets .
Core Heterocycle Variations: Replacing the triazolo-pyrimidinone core with a thiazolo-pyrimidinone (Analog 4) introduces sulfur-based hydrogen bonding, correlating with antimicrobial activity . Triazolo[1,5-a]pyrimidinones (Analog 3) exhibit distinct ring strain and electronic profiles, influencing their pharmacological selectivity .
Synthetic Feasibility :
- The target compound’s synthesis mirrors methods for Analog 1 and 2, utilizing cesium carbonate-mediated coupling (). However, bromophenyl-oxadiazole intermediates require precise stoichiometry to avoid diastereomer formation .
Research Implications and Gaps
Further studies should prioritize:
- Enzyme inhibition assays (e.g., COX-2, CDK2) to quantify potency.
- Solubility and logP measurements to optimize pharmacokinetics.
- Crystallographic studies (using SHELX-based refinement, per ) to resolve binding modes .
Q & A
Q. What are the recommended synthetic routes for preparing the compound, and how can purity be optimized?
The compound’s synthesis involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole and triazolo[4,5-d]pyrimidinone cores. Key steps include:
- Cyclization : Use sulfur/nitrogen sources (e.g., thiourea) for oxadiazole ring formation under catalytic conditions .
- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing bromophenyl groups, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which characterization techniques are critical for confirming structural integrity?
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms stereochemistry (e.g., mean C–C bond length: 0.005–0.006 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 505.08) .
Q. How can preliminary biological activity screening be designed?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM) .
- Antimicrobial screening : Use agar diffusion against E. coli and S. aureus with compound-loaded discs (10–50 µg/disc) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze HOMO-LUMO gaps to assess charge transfer (e.g., ΔE ≈ 4.5 eV indicates moderate reactivity) .
- Molecular Electrostatic Potential (MEP) : Map electron density to identify nucleophilic/electrophilic sites (e.g., oxadiazole nitrogen as reactive center) .
Q. What strategies resolve contradictions in reported synthetic yields?
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Q. How can crystallographic disorder in the triazolo-pyrimidinone core be addressed?
Q. What methodologies elucidate synergistic effects with other therapeutics?
- Combination index (CI) : Use Chou-Talalay method to assess synergy with standard drugs (e.g., CI < 1 indicates synergism) .
- Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound-drug combination .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
